3-methylisoquinolin-7-ol hydrobromide
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Overview
Description
3-Methylisoquinolin-7-ol hydrobromide is a chemical compound with the molecular formula C10H9NO·HBr. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are important in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylisoquinolin-7-ol hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aromatic aldehydes and aminoacetals, which undergo cyclization under acidic conditions to form isoquinoline derivatives . Another method involves the use of phthalimide as a raw material, which proceeds via rearrangement under strong alkaline conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can help in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methylisoquinolin-7-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydro derivatives .
Scientific Research Applications
3-Methylisoquinolin-7-ol hydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methylisoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 3-methylisoquinolin-7-ol hydrobromide, known for its wide range of biological activities.
7-Hydroxyisoquinoline: A similar compound with a hydroxyl group at the 7th position, known for its antimicrobial properties.
3-Methylisoquinoline: A derivative with a methyl group at the 3rd position, studied for its potential use in drug development.
Uniqueness
This compound is unique due to the presence of both a methyl and a hydroxyl group, which can influence its reactivity and biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2694745-15-6 |
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Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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